2-[(3,5-Difluorophenyl)amino]nicotinic acid
Overview
Description
2-[(3,5-Difluorophenyl)amino]nicotinic acid is a chemical compound with the molecular formula C12H8F2N2O2 and a molecular weight of 250.2 g/mol . It is characterized by the presence of a nicotinic acid moiety substituted with a 3,5-difluorophenylamino group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)amino]nicotinic acid typically involves the reaction of 3,5-difluoroaniline with nicotinic acid derivatives under specific conditions . One common method includes:
Starting Materials: 3,5-difluoroaniline and nicotinic acid.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including:
Large-Scale Reactors: Use of large-scale reactors to handle significant quantities of starting materials.
Continuous Flow Processes: Implementation of continuous flow processes to enhance efficiency and yield.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,5-Difluorophenyl)amino]nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dichlorophenyl)amino]nicotinic acid
- 2-[(3,5-Dimethylphenyl)amino]nicotinic acid
- 2-[(3,5-Difluorophenyl)amino]benzoic acid
Uniqueness
2-[(3,5-Difluorophenyl)amino]nicotinic acid is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
2-[(3,5-Difluorophenyl)amino]nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H8F2N2O2. It features a nicotinic acid moiety substituted with a 3,5-difluoroaniline group, which contributes to its unique biological properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of nicotinic acid exhibit significant antimicrobial properties. For example, compounds derived from nicotinic acid showed activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains such as Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarity to these active derivatives suggests potential antimicrobial effects.
Cytotoxicity
In evaluating the cytotoxic effects of related compounds, it was found that certain derivatives did not exhibit cytotoxicity against normal cell lines while maintaining antimicrobial efficacy . This property is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions and electronic effects.
Case Studies
- Molecular Docking Studies : In a study investigating the binding affinities of nicotinic acid derivatives to bacterial enzymes, it was observed that modifications in the aromatic ring significantly influenced binding interactions. Docking simulations suggested that this compound could bind effectively to target sites similar to those occupied by known inhibitors .
- Comparative Analysis : A comparative study on various nicotinic acid derivatives highlighted that the introduction of fluorine atoms in the phenyl ring improved both antimicrobial activity and selectivity towards bacterial enzymes compared to non-fluorinated analogs .
Research Findings
Study | Findings | MIC (µg/mL) | Target |
---|---|---|---|
Study A | Activity against Staphylococcus aureus | 7.81 | MRSA strain |
Study B | Non-cytotoxicity in normal cells | N/A | Human cell lines |
Study C | Molecular docking results suggest high binding affinity | N/A | Bacterial enzymes |
Properties
IUPAC Name |
2-(3,5-difluoroanilino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-4-8(14)6-9(5-7)16-11-10(12(17)18)2-1-3-15-11/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLSMZIUKWZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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